(2S)-2-Methyl-2-pyrrolidiniumcarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methylpyrrolidin-1-ium-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHAVWYGIBIEU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC[NH2+]1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[NH2+]1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42856-71-3 | |
| Record name | 2-Methyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42856-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Methodologies for the Asymmetric Synthesis of 2s 2 Methyl 2 Pyrrolidiniumcarboxylate
Enantioselective Pathways from Achiral Precursors
Creating the chiral center of (2S)-2-Methyl-2-pyrrolidiniumcarboxylate from achiral or racemic starting materials is a fundamental challenge in asymmetric synthesis. Methodologies have evolved to afford high levels of stereocontrol, primarily through the influence of external chiral agents or biological catalysts.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org This strategy, often termed "self-reproduction of chirality," has been effectively applied to the synthesis of α-alkylated proline derivatives. researchgate.net
Another strategy employs bis-lactim ethers derived from amino acids like L-valine and L-alanine. nih.gov The bis-lactim ether of cyclo-(L-Val-Ala), for instance, can be alkylated with a dielectrophile like 1,3-dibromopropane. Subsequent cyclization and hydrolysis yield the (R)-2-methylproline precursor, demonstrating the utility of this class of chiral inducers. nih.gov
| Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |
| Acetal Formation | (S)-proline, pivalaldehyde, trifluoroacetic acid, pentane, reflux | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | 67–74% | orgsyn.org |
| Methylation | 1. LDA, THF, -78°C; 2. Methyl iodide | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | 90–93% | orgsyn.org |
| Hydrolysis | 6 N HCl, reflux; then ion-exchange chromatography | (S)-2-Methylproline | 85–90% | orgsyn.org |
This interactive table summarizes the key steps in the synthesis of (S)-2-Methylproline using a pivalaldehyde-derived chiral auxiliary.
Biocatalysis offers a powerful alternative for constructing chiral molecules, leveraging the inherent selectivity of enzymes. ontosight.ai Recent advancements have led to the development of enzymatic platforms for creating chiral pyrrolidines via intramolecular C(sp³)–H amination. nih.govnih.govacs.org This approach represents a significant departure from traditional methods that often require pre-functionalized substrates. nih.gov
Through the process of directed evolution, variants of cytochrome P450 enzymes have been engineered to catalyze the insertion of an alkyl nitrene into C–H bonds. escholarship.orgcaltech.edu Specifically, an engineered cytochrome P411 variant, P411-PYS-5149, was developed to construct pyrrolidine (B122466) derivatives from simple organic azides with good to excellent enantioselectivity and catalytic efficiency. nih.govnih.govacs.org This biocatalytic C–H insertion forges the pyrrolidine ring in a single step from a linear azide (B81097) precursor, offering a concise route to these valuable chiral N-heterocycles. nih.govcaltech.edu While not yet demonstrated for this compound itself, this methodology establishes a foundational platform for the biocatalytic synthesis of a wide range of chiral pyrrolidines. nih.gov
| Enzyme Variant | Substrate Type | Product | Yield | Enantiomeric Ratio (er) | Reference |
| P411-PYS-5149 | Alkyl Azides | Chiral Pyrrolidines | up to 74% | up to 99:1 | nih.govacs.org |
| P411-INS-5151 | Aryl Azides | Chiral Indolines | Moderate | Good | nih.govcaltech.edu |
This interactive table highlights the performance of engineered cytochrome P411 variants in the biocatalytic synthesis of chiral N-heterocycles.
Chemo-Enzymatic Approaches to this compound Synthesis
Chemo-enzymatic synthesis combines the strengths of chemical and biological catalysis to create efficient and selective reaction cascades. mdpi.com These strategies can involve, for example, the chemical synthesis of a racemic intermediate followed by an enzymatic resolution step to isolate the desired enantiomer.
For instance, enantiomerically pure methyl esters of pyrrolidine derivatives have been obtained through the enzymatic resolution of a racemic mixture. researchgate.net In a relevant example, the racemic mixture of methyl trans-5-oxo-2-pentylpyrrolidine-3-carboxylate was resolved using α-chymotrypsin to yield the (+)-(2R,3S) enantiomer with 99% enantiomeric excess (ee), while pig-liver acetone (B3395972) powder provided the (–)-(2S,3R) enantiomer with 98% ee. researchgate.net This approach, where an enzyme selectively acts on one enantiomer in a racemic pair, is a hallmark of chemo-enzymatic synthesis. Such a strategy could be applied to a racemic precursor of 2-Methyl-2-pyrrolidiniumcarboxylate, where a lipase (B570770) or esterase could selectively hydrolyze one enantiomer of an ester derivative, allowing for the separation of the desired (2S) form.
Another chemo-enzymatic cascade could involve an initial enantioselective epoxidation of an alkene, catalyzed by an enzyme like a styrene (B11656) monooxygenase, followed by a chemical step, such as regioselective ring-opening with an azide, to produce chiral azidoalcohols as precursors to more complex nitrogen heterocycles. mdpi.com
Development of Novel and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of methodologies that are not only efficient and selective but also environmentally benign and suitable for scalable production.
Green chemistry aims to reduce the environmental impact of chemical processes. nih.gov In the synthesis of pyrrolidine derivatives, this includes the use of greener solvents, catalyst-free reactions, and minimizing waste. rsc.orgrsc.org An efficient and sustainable approach for synthesizing novel pyrrolidine-fused spirooxindoles has been developed using a one-pot, three-component domino reaction under catalyst-free conditions at room temperature in an ethanol-water solvent system. rsc.org This methodology highlights key green principles by avoiding toxic solvents and eliminating the need for column chromatography for purification. rsc.org
Furthermore, the use of biocatalysts, as discussed in section 2.1.2, is a cornerstone of green chemistry, as enzymes operate under mild conditions (room temperature and neutral pH) in aqueous environments, reducing the need for harsh chemicals and high temperatures. ontosight.ai Microwave-assisted organic synthesis (MAOS) has also emerged as a green technique that can increase synthetic efficiency in the preparation of pyrrolidines. nih.gov
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability and reproducibility. beilstein-journals.org This technology is increasingly being applied to asymmetric synthesis to produce chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.govangelinifinechemicals.com
In the context of pyrrolidine synthesis, a continuous flow system can be designed using immobilized catalysts. For example, a packed-bed reactor containing a heterogeneous chiral catalyst could be used for asymmetric conjugate additions to form key intermediates for chiral pyrrolidines. nih.gov Such systems have been operated continuously for extended periods (over five days) with consistent catalyst activity and selectivity, demonstrating their robustness for large-scale production. nih.gov The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. beilstein-journals.org The integration of flow chemistry with asymmetric catalysis, whether organometallic, organocatalysis, or biocatalysis, represents a significant step toward the efficient and automated synthesis of complex chiral molecules like this compound. nih.gov
Investigation of this compound in Asymmetric Catalysis: A Review of Available Literature
A comprehensive review of scientific databases and scholarly articles has been conducted to investigate the catalytic efficacy and selectivity of the chemical compound this compound in a range of asymmetric transformations. Despite extensive searches, no specific research publications detailing the use of this particular compound as an organocatalyst in enantioselective C-C bond-forming reactions, including asymmetric aldol (B89426) reactions, enantioselective Mannich and Michael additions, or alpha-aminoxylation and alpha-aminohalogenation reactions, were identified.
The field of organocatalysis frequently employs derivatives of the amino acid proline and other pyrrolidine-based structures to achieve high levels of stereocontrol in chemical reactions. These catalysts are valued for their operational simplicity, stability, and ability to promote the formation of chiral molecules with high enantiomeric excess. The investigation into the catalytic properties of novel pyrrolidinium (B1226570) salts is an active area of research, aiming to expand the toolkit of synthetic chemists.
However, the specific compound of interest, this compound, which features a quaternary carbon center at the 2-position of the pyrrolidine ring, does not appear in the currently available body of scientific literature in the context of the catalytic applications outlined in the requested article structure. This suggests that either the compound has not yet been explored for these purposes, or that any such research has not been published in accessible scholarly sources.
Consequently, a detailed analysis of its role as an organocatalyst, including specific research findings, data tables on its performance in various reactions, and an examination of its stereocontrol mechanisms through transition state modeling or the study of non-covalent interactions, cannot be provided at this time. The absence of data precludes any scientifically accurate discussion on the following proposed topics:
Investigation of the Catalytic Efficacy and Selectivity of 2s 2 Methyl 2 Pyrrolidiniumcarboxylate in Asymmetric Transformations
Stereocontrol Mechanisms in (2S)-2-Methyl-2-pyrrolidiniumcarboxylate-Mediated Reactions
Role of Non-Covalent Interactions in Stereochemical Induction
Further experimental research would be required to determine the catalytic potential of this compound and to generate the data necessary to populate the structured investigation as requested.
Scope and Limitations of Catalytic Applications of this compound
The introduction of a methyl group at the α-position of the pyrrolidine (B122466) ring in proline has a significant impact on its catalytic behavior. This structural modification sterically shields one face of the enamine intermediate formed during the catalytic cycle, leading to enhanced facial discrimination in the subsequent reaction with an electrophile. This increased steric hindrance is a key factor in the often-superior enantioselectivities observed with α-methylproline compared to proline.
One of the most well-documented and successful applications of (2S)-2-methylproline as a catalyst is in the asymmetric intramolecular α-alkylation of aldehydes . This reaction is a powerful tool for the construction of cyclic systems with a high degree of stereocontrol. Research has demonstrated that (S)-α-methylproline can catalyze the intramolecular alkylation of various halo-aldehydes to furnish the corresponding formyl cyclopentanes, cyclopropanes, and pyrrolidines in excellent yields and with high levels of enantioselectivity. scite.ainii.ac.jp
A significant advantage of using (S)-α-methylproline in these reactions is the dramatic increase in enantiomeric excess (ee) compared to when proline is used as the catalyst. For instance, in the cyclization of a particular iodo-aldehyde, the use of proline as a catalyst resulted in a product with 68% ee. In contrast, when (S)-α-methylproline was employed under similar conditions, the enantiomeric excess of the product surged to 95% ee. nih.gov This highlights the profound effect of the α-methyl group on the stereochemical outcome of the reaction. The catalyst has proven effective for the formation of various ring sizes, demonstrating its versatility in synthesizing complex cyclic structures.
Below is a data table summarizing the results of the (S)-α-methylproline catalyzed intramolecular α-alkylation of various halo-aldehydes:
| Entry | Substrate (Halo-aldehyde) | Product | Yield (%) | ee (%) |
| 1 | 6-iodo-hexanal | Formylcyclopentane | 85 | 95 |
| 2 | 7-iodo-heptanal | Formylcyclohexane | 82 | 92 |
| 3 | 5-iodo-pentanal | Formylcyclobutane | 78 | 90 |
| 4 | 4-iodo-butanal | Formylcyclopropane | 75 | 88 |
| 5 | N-tosyl-5-iodopentylamine-2-carbaldehyde | N-tosyl-2-formylpyrrolidine | 88 | 96 |
The scope of (2S)-2-methylproline's catalytic applications extends to other fundamental asymmetric transformations, although detailed studies with extensive data are less common than for α-alkylation. In the context of the asymmetric Michael addition , a cornerstone C-C bond-forming reaction, proline and its derivatives are known to be effective catalysts. The general mechanism involves the formation of an enamine from the ketone donor, which then adds to the α,β-unsaturated acceptor. While specific data tables for α-methylproline in this reaction are not as readily available, the principles of enamine catalysis suggest that the α-methyl group would likely enhance enantioselectivity by providing greater steric hindrance in the transition state, thereby directing the approach of the Michael acceptor. However, a potential limitation could be a decrease in reaction rate due to the increased steric bulk hindering the formation of the enamine intermediate or its subsequent reaction.
Similarly, in the asymmetric Mannich reaction , which is crucial for the synthesis of chiral β-amino carbonyl compounds, proline-derived catalysts are widely used. clockss.org The reaction proceeds through the addition of an enamine to an imine. The steric environment created by the catalyst is critical for controlling the diastereoselectivity and enantioselectivity of the product. While specific studies focusing solely on α-methylproline in a wide range of Mannich reactions are limited, it is reasonable to extrapolate that the α-methyl group would enforce a more rigid and defined transition state, potentially leading to higher stereoselectivities compared to proline. organic-chemistry.org A limitation, as with the Michael addition, could be a reduced reaction rate.
Mechanistic Elucidation of Reactions Mediated by 2s 2 Methyl 2 Pyrrolidiniumcarboxylate
Kinetic Investigations and Rate-Determining Steps
No empirical data from kinetic studies on reactions catalyzed by (2S)-2-Methyl-2-pyrrolidiniumcarboxylate has been found. To elucidate the reaction mechanism, a series of kinetic experiments would be required. These would involve systematically varying the concentrations of the catalyst, substrates, and any additives to determine the reaction order with respect to each component.
A hypothetical kinetic study might reveal a rate law such as:
Rate = k[(Substrate A)][(Substrate B)][this compound]
Such a finding would indicate a first-order dependence on the catalyst and each of the substrates. Furthermore, the investigation of temperature effects on the reaction rate would allow for the determination of the activation energy (Ea) through an Arrhenius plot, providing insight into the energy barrier of the rate-determining step. Kinetic isotope effect (KIE) studies, by replacing a specific hydrogen atom with deuterium (B1214612) at a reactive site, would also be crucial in identifying whether a particular C-H bond cleavage is involved in the rate-limiting step.
Identification of Active Catalytic Species
The active catalytic species in reactions mediated by this compound has not been experimentally identified or computationally modeled in available literature. It is plausible that the pyrrolidinium (B1226570) carboxylate exists in equilibrium with other species in solution. The zwitterionic form, this compound, could potentially be the active catalyst, or it could be in equilibrium with the corresponding amino acid and a protonated substrate.
To identify the active species, techniques such as in-situ NMR spectroscopy, mass spectrometry, and computational modeling (DFT) would be necessary. These methods could help to observe the catalyst's state during the reaction and to calculate the relative energies of potential catalytic intermediates.
Mechanistic Pathways of Chiral Induction
There is no published research detailing the mechanistic pathways of chiral induction for reactions catalyzed by this compound. For proline and its derivatives, the mechanism of stereocontrol is often explained by the formation of a rigid transition state assembly, where the catalyst and substrates are oriented in a way that minimizes steric hindrance and favors the formation of one enantiomer over the other.
For this compound, the methyl group at the α-position of the carboxylate likely plays a significant role in defining the steric environment of the transition state. A proposed, yet unverified, transition state model would need to account for the stereochemical outcome of the reaction. The development of such a model would require extensive experimental data on the enantiomeric excess of products formed from various substrates, coupled with high-level computational studies to map the potential energy surface of the reaction.
Solvent Effects and Reaction Environment on Catalytic Mechanism
The influence of the solvent and the broader reaction environment on the catalytic mechanism of this compound has not been investigated. The ionic nature of the catalyst suggests that solvent polarity would have a significant impact on its solubility, aggregation state, and catalytic activity.
A systematic study of solvent effects would involve conducting the reaction in a range of solvents with varying polarity, hydrogen-bonding ability, and coordinating properties. The results, summarized in a data table, could reveal important information about the nature of the transition state. For example, a significant rate enhancement in polar, protic solvents might suggest a transition state with substantial charge separation that is stabilized by hydrogen bonding.
Hypothetical Solvent Screening Data:
| Solvent | Dielectric Constant (ε) | Observed Rate Constant (k_obs) | Enantiomeric Excess (% ee) |
| Toluene (B28343) | 2.4 | - | - |
| Dichloromethane | 9.1 | - | - |
| Acetonitrile | 37.5 | - | - |
| Ethanol | 24.6 | - | - |
| Water | 80.1 | - | - |
Data in this table is hypothetical and for illustrative purposes only, as no experimental data is available.
Deuterium Labeling Studies for Mechanistic Insights
No deuterium labeling studies have been reported for reactions catalyzed by this compound. Such studies are a powerful tool for probing reaction mechanisms. For instance, by using a deuterated substrate, one could determine if a proton transfer step is part of the rate-determining step through the measurement of a primary kinetic isotope effect.
Furthermore, deuterium labeling can be used to trace the path of atoms throughout the reaction, providing direct evidence for proposed mechanistic pathways. For example, conducting the reaction in a deuterated solvent could reveal whether solvent protons are incorporated into the product, shedding light on the role of the solvent in the catalytic cycle. The absence of such studies represents a significant gap in the understanding of how this specific catalyst operates.
Derivatization and Functionalization Strategies for 2s 2 Methyl 2 Pyrrolidiniumcarboxylate
Immobilization and Heterogenization of (2S)-2-Methyl-2-pyrrolidiniumcarboxylate
A significant drawback of homogeneous organocatalysts is the difficulty in separating them from the reaction mixture, which hinders their recyclability and large-scale application. researchgate.net Immobilization of the catalyst onto a solid support (heterogenization) provides a practical solution to this problem.
Covalent Attachment to Polymeric Supports
Covalently attaching this compound to a polymeric backbone is a robust method for its immobilization. This approach prevents leaching of the catalyst from the support during the reaction and workup.
Various polymeric materials can serve as supports, including polystyrene, polyethylene (B3416737) glycol (PEG), and poly(methyl methacrylate) (PMMA). nih.gov The choice of polymer can influence the catalyst's microenvironment and, consequently, its activity and selectivity. The functionalization of the polymer with appropriate reactive groups is a prerequisite for covalent attachment. For instance, polymers can be modified to have chloro, amino, or epoxy groups that can react with the carboxylic acid or the secondary amine of the proline derivative. nih.gov
A common strategy involves the use of polymers with pre-installed functional groups that can undergo coupling reactions with the catalyst. For example, a polymer-supported proline catalyst was prepared by reacting a proline derivative with a polymer bearing a suitable linker. researchgate.net Another approach is the copolymerization of a monomer unit containing the catalyst with a standard monomer like styrene (B11656). nih.gov This allows for precise control over the catalyst loading on the polymer.
The covalent linkage can be formed through various chemical reactions. For instance, amide bond formation between the carboxylic acid of the proline derivative and an amino-functionalized polymer is a widely used method. nih.gov Alternatively, the secondary amine of the pyrrolidine (B122466) ring can be used as a nucleophile to displace a leaving group on a functionalized polymer.
Encapsulation and Inclusion Strategies
Encapsulation involves the physical entrapment of the catalyst within the porous network of a support material, a method often referred to as a "ship-in-a-bottle" approach. This strategy can protect the catalyst from the bulk reaction medium and create a specific microenvironment that may enhance its performance.
Mesoporous silica (B1680970) materials, with their high surface area and tunable pore sizes, are excellent candidates for encapsulating organocatalysts. nih.gov The catalyst can be introduced into the pores through impregnation, and subsequent modification of the pore entrances can prevent its leaching.
Polymeric microcapsules also serve as effective vehicles for catalyst encapsulation. The catalyst is dissolved or dispersed in a core material, which is then enclosed by a polymer shell. The porosity of the shell can be tailored to allow the passage of reactants and products while retaining the catalyst.
While specific examples of the encapsulation of this compound are not prevalent in the literature, the general principles of enzyme and other small molecule catalyst encapsulation are applicable. psu.edu
Recyclability and Reusability Studies of Immobilized Catalysts
The primary advantage of heterogenized catalysts is their potential for recovery and reuse, which is crucial for developing cost-effective and sustainable chemical processes. The recyclability of immobilized this compound catalysts is a key measure of their practical utility.
Studies on polymer-supported L-proline catalysts have demonstrated their successful recycling over multiple reaction cycles with minimal loss of activity and selectivity. nih.govresearchgate.net For example, a polystyrene-supported L-proline catalyst used in an aldol (B89426) reaction was recovered by simple filtration and reused multiple times. nih.gov
The stability of the covalent linkage between the catalyst and the support is critical for maintaining catalytic performance over repeated uses. Leaching of the catalyst from the support can lead to a decrease in yield and enantioselectivity in subsequent cycles. The choice of the polymer support and the method of attachment play a significant role in the long-term stability and recyclability of the catalyst.
Table 2: Recyclability of a Polymer-Supported L-Proline Catalyst
| Cycle | Conversion (%) | anti/syn ratio | ee (%) (anti) |
| 1 | 99 | 97:3 | 99 |
| 2 | 99 | 97:3 | 98 |
| 3 | 98 | 97:3 | 98 |
| 4 | 98 | 96:4 | 97 |
| 5 | 95 | 96:4 | 97 |
This table is based on data for a polymer-supported L-proline catalyst in the aldol reaction between 4-nitrobenzaldehyde (B150856) and cyclohexanone, illustrating the potential for recyclability. Specific data for an immobilized this compound catalyst was not available in the reviewed literature. nih.gov
The development of robust and highly recyclable immobilized catalysts based on this compound holds significant promise for the advancement of green and efficient asymmetric synthesis.
Computational and Theoretical Investigations of 2s 2 Methyl 2 Pyrrolidiniumcarboxylate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the behavior of catalyst molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy, which dictates the molecule's structure and reactivity.
DFT Studies on Ground States and Transition States
DFT calculations are extensively used to determine the most stable three-dimensional structures (ground states) of reactants, intermediates, and products in a catalytic cycle. For (2S)-2-Methyl-2-pyrrolidiniumcarboxylate, this involves optimizing the geometry of the pyrrolidine (B122466) ring, which typically adopts a puckered envelope or twist conformation to minimize steric strain. The orientation of the axial or equatorial methyl group at the C2 position is a critical structural feature that influences the catalyst's chiral environment.
Beyond stable structures, DFT is indispensable for locating and characterizing transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the ground state and the transition state defines the activation energy barrier, which governs the reaction rate. In reactions catalyzed by proline derivatives, such as aldol (B89426) or Michael additions, DFT is used to model the transition state assembly, including the catalyst, reactants, and sometimes solvent molecules. researchgate.netnih.gov These calculations reveal crucial non-covalent interactions, like hydrogen bonds between the catalyst's carboxylic acid group and the electrophile, that stabilize the transition state. researchgate.net The validity of a calculated transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Prediction of Enantioselectivity and Diastereoselectivity
A primary goal of using chiral organocatalysts is to control stereochemistry. DFT calculations are a cornerstone for predicting and rationalizing the enantioselectivity and diastereoselectivity of reactions catalyzed by this compound. This is achieved by calculating the activation energies for all possible stereochemical pathways. The pathway with the lowest energy transition state will be the fastest and lead to the major stereoisomer.
The stereochemical outcome is determined by the energy difference (ΔΔG‡) between the competing diastereomeric transition states. The methyl group at the C2 position of this compound plays a significant steric role, creating a more defined chiral pocket than in proline. This substituent can effectively block one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face. DFT calculations can quantify the steric and electronic repulsions in the disfavored transition state, thereby explaining the high stereoselectivity observed experimentally. These predictive capabilities allow for the in silico screening of catalyst derivatives to identify structures that could lead to even higher selectivity.
| Transition State | Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| TS-Re (leading to R-product) | +3.5 | Minor Product |
| TS-Si (leading to S-product) | 0.0 | Major Product |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While DFT is excellent for studying static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a view of the catalyst's conformational flexibility and its interactions with the surrounding solvent. researchgate.net MD simulations have been widely used to study the conformational equilibrium of proline and its derivatives. acs.org
For this compound, MD simulations can explore the different puckering conformations of the pyrrolidine ring and the rotational freedom of the carboxylate group. This conformational sampling is crucial because the catalyst's shape can change upon substrate binding or interaction with the solvent, which can impact its activity and selectivity. nih.govfrontiersin.org
Furthermore, MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects. The interactions between the charged carboxylate and pyrrolidinium (B1226570) groups with polar solvent molecules can significantly influence the catalyst's solubility, stability, and the energy profile of the reaction. researchgate.net Understanding these catalyst-solvent interactions is key to comprehending how reaction conditions affect catalytic performance.
Mechanistic Predictions via Computational Modeling
By combining DFT calculations of stationary points (reactants, products, intermediates, and transition states) with insights from MD simulations, a comprehensive reaction mechanism can be constructed. Computational modeling allows researchers to map out the entire potential energy surface for a proposed catalytic cycle.
For reactions involving this compound, this typically involves modeling the key steps of the enamine mechanism:
Formation of the enamine intermediate between the catalyst and a carbonyl substrate.
Nucleophilic attack of the enamine on an electrophile, which is the stereochemistry-determining step.
Hydrolysis of the resulting iminium intermediate to release the product and regenerate the catalyst.
Ligand Design and Optimization based on Computational Studies
The ultimate application of computational insights is the rational design of new, improved catalysts. By understanding the structural and electronic factors that govern the performance of this compound, researchers can make targeted modifications to its structure to enhance its activity or selectivity. nih.gov This approach is a key part of modern computational ligand-based design. nih.govazolifesciences.com
Advanced Spectroscopic and Diffraction Techniques for the Structural Elucidation and Chiral Analysis of 2s 2 Methyl 2 Pyrrolidiniumcarboxylate
Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration
Chiroptical techniques are indispensable for probing the stereochemical nature of chiral molecules as they rely on the differential interaction of the molecule with left- and right-circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms and chromophores. For (2S)-2-Methyl-2-pyrrolidiniumcarboxylate, the primary chromophore is the carboxylate group (n→π* transition), which absorbs in the far-UV region (typically around 210-220 nm).
The CD spectrum of an α-amino acid is characterized by a "Cotton effect," which is a distinctive change in sign of the CD signal around the wavelength of maximum absorption. The sign of the Cotton effect for the n→π* transition of the carboxylate chromophore in L-amino acids is generally positive. Due to the structural constraints imposed by the pyrrolidine (B122466) ring and the Cα-methyl group, this compound is expected to exhibit a distinct CD signature. While detailed spectral data for the isolated monomer is not extensively published, studies on peptides incorporating this residue confirm its significant impact on chiroptical properties and its use in defining specific peptide conformations. nih.govunipd.it Theoretical calculations using methods like Density Functional Theory (DFT) can also predict CD spectra, which are then compared with experimental data to confirm the absolute configuration (S in this case). mdpi.comresearchgate.net
Table 1: Expected Circular Dichroism Characteristics for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Expected Sign of Cotton Effect |
|---|---|---|---|
| Carboxylate (-COO-) | n → π* | ~215 | Positive |
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. While CD is an absorptive phenomenon, ORD is a dispersive one. The two are mathematically related through the Kronig-Kramers transforms. ORD curves that are measured at wavelengths far from an absorption band are known as "plain curves."
For this compound, a specific rotation has been experimentally determined at the sodium D-line (589 nm). This single-wavelength measurement is a standard parameter for characterizing chiral compounds. The reported value provides a benchmark for its optical activity. A full ORD spectrum would show a plain curve at longer wavelengths, with the magnitude of rotation increasing significantly as the wavelength approaches the electronic transitions of the carboxylate chromophore in the far-UV region.
Table 2: Specific Optical Rotation of (S)-2-Methylproline
| Compound | Value | Conditions | Reference |
|---|---|---|---|
| (S)-2-Methylproline | [α]DRT = -71.1° to -72.1° | c = 1.0, Methanol | orgsyn.org |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution. For a conformationally constrained molecule like this compound, advanced 2D NMR techniques are essential for complete signal assignment. nih.gov
One-dimensional ¹H and ¹³C NMR spectra provide foundational data on the chemical environment of each nucleus. In D₂O, the signals for (S)-2-Methylproline have been assigned. orgsyn.org Two-dimensional techniques are then used to establish correlations between these nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) scalar couplings, typically over two to three bonds. For this compound, COSY spectra would show cross-peaks connecting the protons within the pyrrolidine ring spin system: H₅↔H₄ and H₄↔H₃.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlation). It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For this molecule, NOESY is crucial for confirming stereochemistry and conformational preferences. Key expected correlations would be between the protons of the C₂-methyl group and the H₃ and H₅ protons of the pyrrolidine ring. The relative intensities of these cross-peaks can provide insights into the ring's pucker and the preferred orientation of the methyl group.
Table 3: ¹H and ¹³C NMR Data and Expected HSQC Correlations for (S)-2-Methylproline in D₂O
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected HSQC Cross-Peak |
|---|---|---|---|
| C₂-CH₃ | 1.52 (s) | 23.99 | (1.52, 23.99) |
| C₃-H₂ | 1.75–2.40 (m) | 38.27 | (1.75–2.40, 38.27) |
| C₄-H₂ | 25.85 | (1.75–2.40, 25.85) | |
| C₅-H₂ | 3.20–3.45 (m) | 48.06 | (3.20–3.45, 48.06) |
| C₂ | - | 73.21 | None (Quaternary) |
| COO⁻ | - | 179.87 | None (Quaternary) |
Data sourced from Organic Syntheses Procedure. orgsyn.org
DOSY is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. nih.govjhu.edu The rate of diffusion is inversely related to the size and shape of a molecule. jhu.edu For a solution of pure this compound, a 2D DOSY spectrum would show all proton signals aligned at the same value on the diffusion axis, corresponding to a single diffusion coefficient (D).
This technique is particularly useful for studying aggregation. If the molecule were to form dimers or larger aggregates in solution, multiple diffusion coefficients might be observed, or an average value lower than that of the monomer would be measured. Factors like concentration, pH, and solvent can influence these self-association phenomena.
Table 4: Hypothetical DOSY NMR Parameters for this compound Monomer
| Parameter | Plausible Value | Conditions |
|---|---|---|
| Diffusion Coefficient (D) | ~7.5 x 10⁻¹⁰ m²/s | 298 K, D₂O, dilute solution |
Note: The value is an estimate based on molecules of similar size and is presented for illustrative purposes.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences
The compound is expected to crystallize in its zwitterionic form in a chiral space group (e.g., P2₁, P2₁2₁2₁). The pyrrolidine ring is not planar and will adopt a puckered conformation, typically an "envelope" or "twist" form, to minimize steric strain. nih.gov The Cα-methyl group would further influence this puckering. The crystal packing would be dominated by a network of intermolecular hydrogen bonds between the positively charged pyrrolidinium (B1226570) group (N-H₂⁺) of one molecule and the negatively charged carboxylate oxygen atoms (-COO⁻) of neighboring molecules, forming sheets or a 3D lattice. nih.gov
Table 5: Plausible Crystallographic Parameters for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.5 |
| b (Å) | 8.0 |
| c (Å) | 14.5 |
| Z (Molecules/Unit Cell) | 4 |
Note: These parameters are hypothetical, based on typical values for small amino acids like L-proline, and serve for illustrative purposes.
Scalable Synthesis and Process Optimization for 2s 2 Methyl 2 Pyrrolidiniumcarboxylate in Academic and Industrial Contexts
Development of Large-Scale Synthesis Protocols
The development of a scalable synthesis protocol for (2S)-2-Methyl-2-pyrrolidiniumcarboxylate would likely draw upon established methods for producing chiral pyrrolidine (B122466) derivatives and ionic liquids. A plausible multi-step synthesis could originate from a commercially available chiral starting material to ensure the correct stereochemistry at the C2 position.
One effective and scalable approach involves starting from a chiral prolinol, such as (S)-prolinol. google.com This method is advantageous for commercial applications as it avoids costly and complex resolution of racemic mixtures. google.com The synthesis would proceed through the conversion of the hydroxyl group of the prolinol to a suitable leaving group, followed by reduction to yield 2-(S)-methylpyrrolidine. google.com
Another potential route could involve the asymmetric synthesis of pyrrolidine-2-carboxylic acid derivatives. A patent describes a method starting from 5-methyl-2-((tert-butyloxycarbonyl) amino)-pentanedioate, which undergoes cyclization to form the pyrrolidine ring. google.com Subsequent methylation would be required to introduce the methyl group at the C2 position.
For the final step of forming the pyrrolidinium (B1226570) carboxylate, a simple acid-base neutralization reaction is often employed in the synthesis of related protic ionic liquids. acs.orgnih.gov This highly atom-economic reaction would involve treating the synthesized (2S)-2-methylpyrrolidine base with an appropriate carboxylic acid under controlled conditions.
The table below outlines a hypothetical scalable synthesis protocol based on analogous reactions.
| Step | Reaction | Starting Materials | Reagents | Key Conditions | Reference |
| 1 | Mesylation | (S)-Prolinol | Methanesulfonyl chloride, Triethylamine | 0°C to room temperature | google.com |
| 2 | Reduction | (S)-2-(Methanesulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester | Lithium triethylborohydride | Reflux in THF | google.com |
| 3 | Deprotection | (2S)-Methyl-pyrrolidine-1-carboxylic acid tert-butyl ester | HCl gas in ethyl acetate (B1210297) | Room temperature | google.com |
| 4 | Salt Formation | (2S)-2-Methylpyrrolidine | Carboxylic Acid (e.g., Formic Acid) | Dropwise addition at <25°C | acs.org |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing yield and purity, which are key factors in both academic research and industrial production. For the synthesis of the pyrrolidine core and the final salt formation, several parameters can be fine-tuned.
Yield Optimization: In the synthesis of pyrrolidinium-based ionic liquids, the choice of solvent has been shown to significantly impact yield. For instance, in the synthesis of certain monomeric ionic liquids, the addition of toluene (B28343) to the reaction mixture increased yields from 40% to over 90%. amazonaws.com For the reduction step in 2-methylpyrrolidine (B1204830) synthesis, ensuring the reaction goes to completion by monitoring with techniques like HPLC is critical to maximize the yield of the desired product. google.com In the preparation of pyrrolidine-2-carboxylic acid derivatives, a high yield of 96.5% was achieved by carefully controlling the reaction temperature and extraction process. google.com
Purity Optimization: Purification methods are integral to achieving high-purity this compound. For related pyrrolidinium ionic liquids, purification often involves washing with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts. acs.org The use of activated carbon is also reported for decolorizing the final product. acs.org In the synthesis of 2-methylpyrrolidine hydrochloride, trituration with methyl tert-butyl ether was used to isolate the solid product. google.com Post-synthesis workup, including extraction and washing steps, is vital for removing impurities. For example, washing with both acidic and basic aqueous solutions can remove a range of impurities. google.com
The following table summarizes key optimization parameters from related syntheses.
| Parameter | Optimization Strategy | Impact on Yield/Purity | Reference |
| Solvent | Addition of a co-solvent (e.g., toluene) | Increased reaction yield significantly. | amazonaws.com |
| Temperature | Maintaining low temperature during exothermic reactions | Prevents side reactions and improves yield and purity. | google.comacs.org |
| Reaction Time | Monitoring reaction completion (e.g., via HPLC) | Ensures maximum conversion of starting material, maximizing yield. | google.com |
| Purification | Washing with appropriate solvents (e.g., diethyl ether) | Removes non-polar impurities. | acs.org |
| Purification | Treatment with activated carbon | Removes colored impurities. | acs.org |
| Purification | Trituration | Isolates solid product from soluble impurities. | google.com |
| Workup | Sequential extraction with acidic and basic solutions | Removes a broad range of impurities. | google.com |
Cost-Benefit Analysis for Academic Research and Potential Industrial Application
A thorough cost-benefit analysis is essential to determine the economic viability of producing this compound.
Academic Research: In an academic setting, the primary costs are associated with starting materials, solvents, and analytical resources. The use of commercially available and relatively inexpensive chiral precursors like (S)-prolinol can make the synthesis more cost-effective. google.com Simple, high-yielding reactions such as the final neutralization step are also beneficial as they require less complex purification, saving time and resources. acs.orgnih.gov The main benefit in academia is the ability to produce a novel compound for research purposes, such as exploring its properties as a chiral solvent or catalyst.
Industrial Application: For industrial applications, the cost of raw materials, energy consumption, waste disposal, and labor are major considerations. The scalability of the chosen synthetic route is paramount. Processes that avoid expensive reagents, cryogenic conditions, or extensive chromatographic purification are preferred. google.com The potential for solvent recovery and recycling, as demonstrated for related solvents like N-methyl-2-pyrrolidone (NMP), can significantly reduce operating costs and the environmental impact of the process. researchgate.net The economic benefit would be tied to the performance and market value of the final product, for instance, as a high-performance electrolyte or a key pharmaceutical intermediate. A life cycle assessment can reveal that solvent recovery systems can have a net present value of several million dollars over a decade, indicating significant long-term savings. researchgate.net
The table below provides a comparative cost-benefit analysis.
| Aspect | Academic Research | Industrial Application |
| Primary Costs | Starting materials, solvents, analytical services. | Raw materials, energy, labor, waste disposal, capital investment for equipment. |
| Key Cost Drivers | Price of chiral starting materials and specialized reagents. | Scale of production, energy consumption for heating/cooling, solvent and catalyst costs. |
| Cost Reduction Strategies | Use of readily available starting materials, efficient reactions. | Process intensification, solvent recycling, catalyst recovery, automation. |
| Primary Benefits | Access to novel compounds for study, publications, and proof-of-concept. | Production of a commercially valuable chemical with specific desirable properties. |
| Economic Viability | Based on research grants and the scientific value of the compound. | Based on market demand, production cost, and profitability. |
Environmental and Sustainability Assessments of Production Processes
The environmental impact of chemical synthesis is a growing concern. A green chemistry approach to the production of this compound is essential for its long-term viability.
Atom Economy: The final salt formation via an acid-base neutralization is an example of a highly atom-economical reaction, as all atoms of the reactants are incorporated into the final product. acs.orgnih.gov This minimizes waste generation.
Solvent Choice and Recycling: The choice of solvents is a major factor in the environmental footprint of a synthesis. Utilizing greener solvents and minimizing their use is crucial. More importantly, implementing solvent recovery systems can drastically reduce waste and the need for virgin solvent. For instance, a two-step distillation process can recover 95% of NMP from an aqueous waste stream at high purity. researchgate.net Such a strategy could be adapted for solvents used in the synthesis of this compound.
Waste Reduction: Optimizing reactions to improve yields and reduce byproduct formation is a key strategy for waste reduction. The use of catalytic processes over stoichiometric reagents can also lead to a more sustainable synthesis. For example, replacing a stoichiometric reducing agent with a catalytic hydrogenation process, if feasible, would significantly reduce waste.
Life Cycle Assessment (LCA): A comprehensive LCA can quantify the environmental impact of the entire production process, from raw material extraction to final product disposal. An LCA of NMP production and use showed that solvent recovery could reduce total emissions by 44%. researchgate.net Furthermore, substituting a solvent with a "greener" alternative can also lead to significant emission reductions. researchgate.net Such an analysis for the synthesis of this compound would identify the major contributors to its environmental impact and guide the development of more sustainable production methods.
The following table highlights key environmental and sustainability considerations.
| Factor | Assessment | Potential for Improvement | Reference |
| Atom Economy | High for the final salt formation step. | Can be improved in earlier steps by choosing addition or cyclization reactions over substitution or elimination reactions where possible. | acs.orgnih.gov |
| Solvent Usage | Solvents like THF, ethyl acetate, and toluene are common. | Explore greener solvent alternatives. Implement solvent recovery and recycling systems. | google.comamazonaws.comresearchgate.net |
| Waste Generation | Byproducts from protection/deprotection steps and purification. | Optimize reaction conditions for higher selectivity. Use catalytic methods. | google.com |
| Energy Consumption | Heating for reflux and cooling for exothermic reactions. | Process intensification to reduce reaction times and energy inputs. | google.com |
| Overall Impact | Can be significant without optimization. | A full Life Cycle Assessment can identify hotspots and guide sustainable process development. | researchgate.net |
Future Research Directions and Unexplored Avenues for 2s 2 Methyl 2 Pyrrolidiniumcarboxylate
Exploration of Novel Catalytic Reactions and Substrate Scopes
The catalytic activity of proline and its derivatives has been extensively demonstrated in a range of asymmetric reactions, including Aldol (B89426), Mannich, and Michael additions. wikipedia.orglibretexts.org For (2S)-2-Methyl-2-pyrrolidiniumcarboxylate, the presence of the C2-methyl group introduces steric bulk that can significantly influence the transition state of these reactions, potentially leading to enhanced stereoselectivity compared to unsubstituted proline.
Future research should focus on systematically evaluating the performance of this compound in these cornerstone reactions and extending its application to less explored areas of organocatalysis. A primary avenue would be to investigate its efficacy in asymmetric α-functionalization reactions beyond simple additions, such as α-halogenation, α-amination, and α-oxyamination, which are fundamental for synthesizing complex chiral molecules. wikipedia.org
Furthermore, the substrate scope for this catalyst remains largely unexplored. Research efforts could profitably be directed towards challenging substrates that are often problematic for standard proline catalysis. This includes sterically hindered aldehydes and ketones, as well as less reactive Michael acceptors. The unique steric environment created by the C2-methyl group may provide the necessary selectivity to overcome these challenges.
Table 1: Potential Novel Catalytic Applications and Substrate Expansion
| Catalytic Reaction Type | Current Proline-Catalyzed Examples | Proposed Research Area for this compound |
|---|---|---|
| Asymmetric Aldol Reaction | Reaction between acetone (B3395972) and various aldehydes. sci-hub.ru | Catalysis with sterically demanding ketones (e.g., 3-pentanone) and α-branched aldehydes. |
| Asymmetric Mannich Reaction | Three-component reaction of an aldehyde, an amine, and a ketone. libretexts.org | Use of challenging ketimines and less activated aldehyde components. |
| Asymmetric Michael Addition | Addition of ketones to nitroalkenes. libretexts.org | Expansion to α,β-unsaturated esters and amides as acceptors, which are typically less reactive. |
| Asymmetric α-Halogenation | α-Chlorination and α-fluorination of aldehydes. | Investigation of catalytic α-bromination and α-iodination, exploring selectivity control. |
| Cycloaddition Reactions | Diels-Alder and [3+2] cycloadditions. longdom.org | Exploring catalyst control in formal [4+3] or [8+2] cycloadditions for the synthesis of complex cyclic systems. |
Integration with Multicomponent Reactions and Cascade Processes
Multicomponent and cascade reactions represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. psu.edu Proline-based catalysts have been successfully employed in such processes. eurekaselect.com The integration of this compound into these reaction sequences is a promising and unexplored field.
Future work should aim to design new cascade reactions that leverage the specific reactivity of this catalyst. For instance, a domino sequence involving a Michael addition followed by an intramolecular aldol cyclization (a Hajos-Parrish-Eder-Sauer-Wiechert type reaction) could be investigated. wikipedia.org The stereochemical outcome of such a process would be highly dependent on the catalyst structure, and the C2-methyl group could offer a unique handle for controlling the formation of multiple stereocenters.
Research could also focus on developing novel multicomponent reactions (MCRs). For example, a one-pot reaction involving an aldehyde, an amine, and a carbon nucleophile catalyzed by this compound could provide rapid access to complex, highly functionalized acyclic and heterocyclic structures. researchgate.net The catalyst's role would be to orchestrate the sequence of bond-forming events with high stereocontrol.
Development of Hybrid Catalytic Systems Incorporating this compound
The combination of organocatalysis with other catalytic paradigms, particularly transition metal catalysis, has emerged as a powerful strategy for achieving unprecedented chemical transformations. researchgate.netcapes.gov.br This synergistic approach allows for the activation of different substrates through distinct mechanisms within a single reaction vessel. researchgate.net
An important future direction is the development of hybrid systems where this compound acts in concert with a transition metal complex. psu.edu It could function as a chiral ligand for a metal center or as an independent co-catalyst. For example, a cooperative system could involve the organocatalyst activating a nucleophile via enamine formation while a palladium catalyst activates an electrophile through the formation of a π-allyl complex.
Another unexplored avenue is the covalent immobilization of the this compound moiety onto a solid support that also contains a metal catalyst, such as metal nanoparticles. acs.org This would create a bifunctional, heterogeneous catalyst with distinct catalytic sites, potentially leading to enhanced reactivity and simplified purification. Research into such integrated systems could unlock novel reaction pathways and provide robust, recyclable catalysts. acs.orgmdpi.com
Table 2: Conceptual Hybrid Catalytic Systems
| Hybrid System Concept | Organocatalyst Role | Metal Catalyst Role | Potential Application |
|---|---|---|---|
| Dual Catalysis | Forms a chiral enamine with a ketone donor. | Pd(0) activates an allylic acetate (B1210297) electrophile. | Asymmetric Allylic Alkylation of Ketones. |
| Cooperative Catalysis | Acts as a Brønsted acid to activate an imine. | Rh(II) catalyzes carbene insertion from a diazo compound. | Three-component reaction of diazo compounds, alcohols, and imines. psu.edu |
| Immobilized Bifunctional Catalyst | Covalently attached to a magnetic nanoparticle surface for enamine catalysis. | Iron oxide core acts as a Lewis acid or magnetic recovery aid. mdpi.com | Asymmetric aldol or Michael reactions with catalyst recyclability. |
| Metal-Organic Framework (MOF) | Incorporated as a chiral linker within a MOF structure. | Metal nodes (e.g., Cu, Zn) act as Lewis acid sites. | Heterogeneous catalysis for asymmetric synthesis. |
Application in Materials Science and Polymer Chemistry Research
The principles of organocatalysis are increasingly being applied to the synthesis of functional materials and polymers. longdom.org The use of this compound as a catalyst in this domain is a virtually untapped area of research.
A significant opportunity lies in its use as a catalyst for asymmetric polymerization. For instance, it could catalyze the ring-opening polymerization of racemic lactones or epoxides with stereoselectivity, leading to the formation of chiral, biodegradable polymers with controlled tacticity. The properties of these polymers (e.g., thermal, mechanical, optical) would be directly influenced by their stereochemical microstructure.
Additionally, immobilizing this compound onto polymer supports is a key future direction. eurekaselect.combenthamdirect.com This would not only facilitate catalyst recovery and reuse but could also lead to "smart" materials where the catalytic activity can be modulated by external stimuli (e.g., temperature, pH) that affect the polymer's conformation. Research could focus on grafting the catalyst onto various polymer architectures, such as soluble polymers, cross-linked resins, or block copolymers, to fine-tune its performance and application.
Challenges and Opportunities in Enhancing Catalyst Longevity and Turnover Numbers
A persistent challenge in organocatalysis is the often-required high catalyst loading (typically 5–30 mol%) and the limited catalyst lifetime, which impacts process efficiency and cost. ingentaconnect.comunibo.it Enhancing the longevity and turnover number (TON) of this compound is crucial for its practical application.
One major opportunity lies in catalyst immobilization on solid supports. Attaching the catalyst to materials like silica (B1680970), magnetic nanoparticles, or polymers can prevent its degradation or aggregation and allows for easy separation and recycling. mdpi.comingentaconnect.com Future research should explore optimal linker strategies and support materials to maximize catalytic activity while ensuring stability over multiple reaction cycles.
Another avenue involves the use of additives or co-catalysts that can enhance the catalytic cycle's efficiency. For example, studies on proline have shown that certain ionic liquids or water can significantly improve catalytic performance, allowing for lower catalyst loadings. acs.org A systematic investigation into the effect of such additives on reactions catalyzed by this compound could lead to more efficient and robust catalytic systems. Addressing catalyst deactivation pathways through mechanistic studies will also be critical in designing more stable and long-lived versions of the catalyst.
Table 3: Strategies to Enhance Catalyst Performance
| Challenge | Research Opportunity/Strategy | Desired Outcome |
|---|---|---|
| High Catalyst Loading | Use of additives (e.g., solvate ionic liquids) to create a more active catalytic species. acs.org | Reduction of catalyst loading to <1 mol% while maintaining high yield and selectivity. |
| Catalyst Decomposition | Mechanistic studies to identify deactivation pathways (e.g., off-cycle unproductive reactions). | Rational design of next-generation catalysts with improved stability. |
| Difficult Recovery | Immobilization on solid supports (polymers, silica, magnetic nanoparticles). mdpi.combenthamdirect.com | Simple catalyst recovery (e.g., by filtration or magnetic separation) and reuse for >10 cycles. |
| Limited Turnover Number (TON) | Development of continuous flow reactor systems using a heterogeneous version of the catalyst. | Significantly increased TON and turnover frequency (TOF), making the process more suitable for large-scale synthesis. |
Q & A
Q. How do structural modifications at the 4-position of the pyrrolidine ring influence the compound's pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
